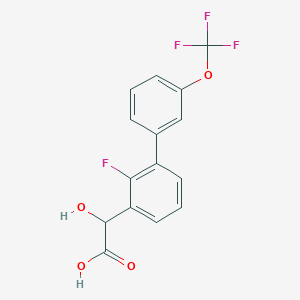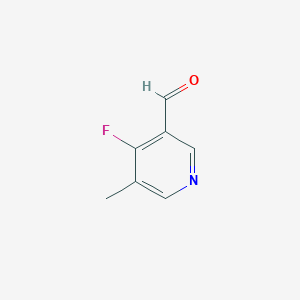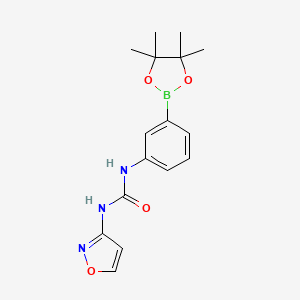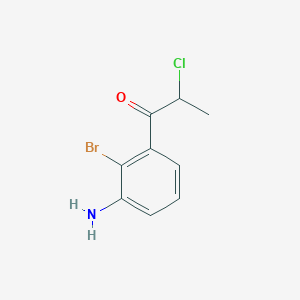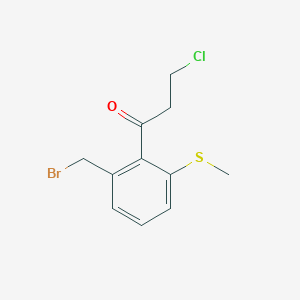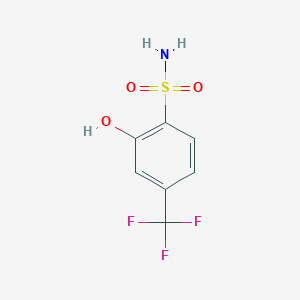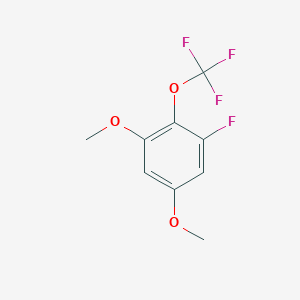
1,5-Dimethoxy-3-fluoro-2-(trifluoromethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dimethoxy-3-fluoro-2-(trifluoromethoxy)benzene is an organic compound with the molecular formula C9H8F4O3. It is a fluorinated aromatic compound that features both methoxy and trifluoromethoxy substituents. The presence of fluorine atoms in its structure imparts unique chemical properties, making it of interest in various fields of scientific research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution (SNAr) reaction, where a suitable fluorinated precursor undergoes substitution with methoxy groups under specific conditions .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including halogenation, methoxylation, and trifluoromethoxylation. These processes are optimized for high yield and purity, often utilizing catalysts and specific reaction conditions to achieve the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Dimethoxy-3-fluoro-2-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine or methoxy groups.
Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding quinones, while reduction reactions can modify the aromatic ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce quinones .
Wissenschaftliche Forschungsanwendungen
1,5-Dimethoxy-3-fluoro-2-(trifluoromethoxy)benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Medicine: Fluorinated compounds are often explored for their potential in drug development due to their stability and bioactivity.
Industry: It is used in the development of advanced materials, including polymers and agrochemicals
Wirkmechanismus
The mechanism of action of 1,5-Dimethoxy-3-fluoro-2-(trifluoromethoxy)benzene involves its interaction with molecular targets through its fluorine and methoxy groups. These interactions can influence the compound’s reactivity and stability. The trifluoromethoxy group, in particular, enhances lipophilicity and metabolic stability, making the compound more effective in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dimethoxybenzene: Lacks the fluorine and trifluoromethoxy groups, resulting in different chemical properties.
1-Fluoro-3,5-dimethoxybenzene: Similar structure but without the trifluoromethoxy group.
1,5-Dimethoxy-2-(trifluoromethoxy)benzene: Similar but with different fluorine positioning
Uniqueness
1,5-Dimethoxy-3-fluoro-2-(trifluoromethoxy)benzene is unique due to the combination of methoxy, fluorine, and trifluoromethoxy groups on the benzene ring. This combination imparts distinct chemical properties, such as increased stability, lipophilicity, and reactivity, making it valuable in various scientific and industrial applications .
Eigenschaften
Molekularformel |
C9H8F4O3 |
|---|---|
Molekulargewicht |
240.15 g/mol |
IUPAC-Name |
1-fluoro-3,5-dimethoxy-2-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C9H8F4O3/c1-14-5-3-6(10)8(7(4-5)15-2)16-9(11,12)13/h3-4H,1-2H3 |
InChI-Schlüssel |
LNUTXWONYLAJKQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C(=C1)F)OC(F)(F)F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




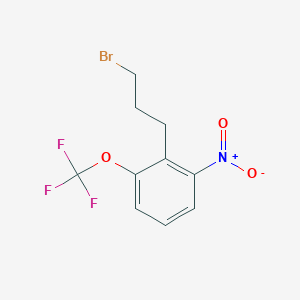
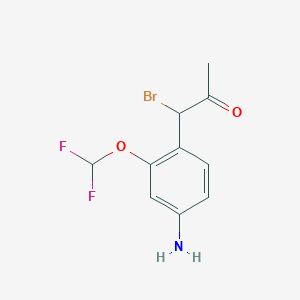


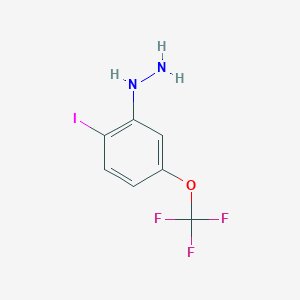
![Dimethyl (6-bromothiazolo[4,5-b]pyrazin-2-yl)carbonimidodithioate](/img/structure/B14059375.png)
